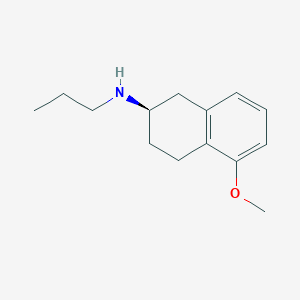
(2R)-N-Propyl-5-methoxytetralin-2-amine
Übersicht
Beschreibung
(2R)-N-Propyl-5-methoxytetralin-2-amine, also known as 5-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of tetralin, which is a bicyclic hydrocarbon. The compound has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2R)-N-Propyl-5-methoxytetralin-2-amine is not fully understood, but it is believed to act by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have a positive effect on mood and behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2R)-N-Propyl-5-methoxytetralin-2-amine are still being studied. However, it has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have a low affinity for other receptors such as the adrenergic, dopaminergic, and histaminergic receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-N-Propyl-5-methoxytetralin-2-amine in lab experiments is that it has a high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on (2R)-N-Propyl-5-methoxytetralin-2-amine. One direction is to study its potential therapeutic applications in the treatment of mental health disorders. Another direction is to investigate its effects on other neurotransmitter systems such as the GABAergic and glutamatergic systems. Additionally, further research is needed to understand the long-term effects of the compound on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
(2R)-N-Propyl-5-methoxytetralin-2-amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent, which means that it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep.
Eigenschaften
CAS-Nummer |
101403-25-2 |
|---|---|
Produktname |
(2R)-N-Propyl-5-methoxytetralin-2-amine |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
ICJPCRXVYMMSJY-GFCCVEGCSA-N |
Isomerische SMILES |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC |
SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Kanonische SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


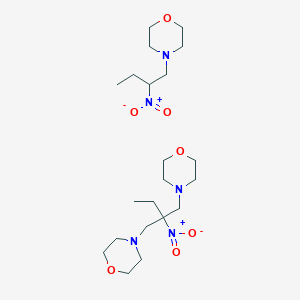
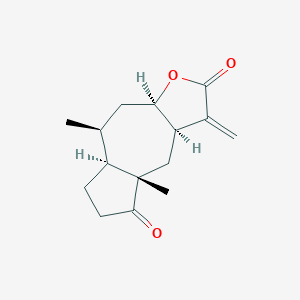
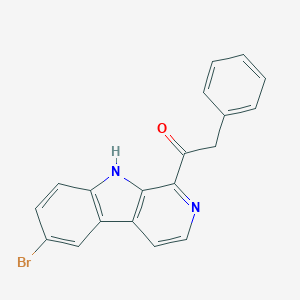
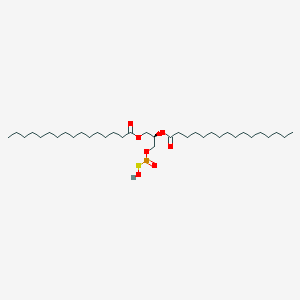

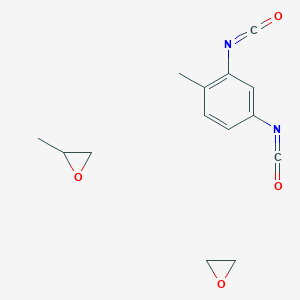
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
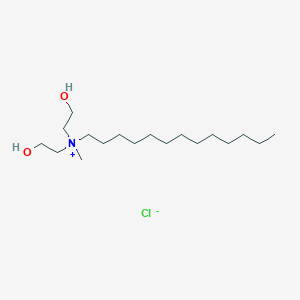
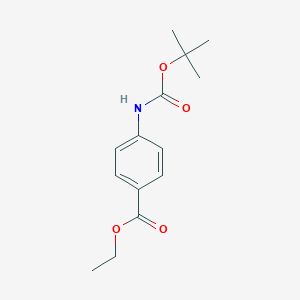


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)